BenchChemオンラインストアへようこそ!

Brompheniramine hydrogen maleate

Allergic rhinitis Clinical efficacy Antihistamine comparison

Brompheniramine hydrogen maleate is a first-generation alkylamine H1 antagonist supplied as a racemic mixture with USP monograph, DMF availability, and ≥98% purity. It is the preferred antihistamine API for allergic rhinitis formulations requiring statistically superior symptomatic relief vs. loratadine or terfenadine (p<0.05 in head-to-head trials). Pediatric PK profiles diverge from chlorpheniramine with AUC differences up to 30%, supporting age/weight-based dosing. Receptor binding at H1 (Ki ~10 nM) is distinct from chlorpheniramine (Ki 1.4 nM), enabling precise SAR studies. Oral liquid dosage forms benefit from demonstrated chemical stability ≥202 days at room temperature in amber glass. Ideal for pharmaceutical development, QC reference standards, and clinical trial material.

Molecular Formula C20H23BrN2O4
Molecular Weight 435.3 g/mol
Cat. No. B8050875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrompheniramine hydrogen maleate
Molecular FormulaC20H23BrN2O4
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)
InChIKeySRGKFVAASLQVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brompheniramine Hydrogen Maleate: Alkylamine H1 Antagonist Procurement & Selection Overview


Brompheniramine hydrogen maleate (brompheniramine maleate) is a first-generation antihistamine belonging to the alkylamine (propylamine) class that functions as a competitive antagonist at the histamine H1 receptor [1]. The compound is supplied as a racemic mixture of dextro and levo isomers as the maleate salt, a white crystalline powder freely soluble in aqueous media [2]. It is widely utilized in research and pharmaceutical manufacturing for allergic rhinitis formulations, frequently in combination with pseudoephedrine and dextromethorphan, and remains an active pharmaceutical ingredient with established USP monographs and numerous drug master files [3][4].

Why Alkylamine Antihistamine Substitution Risks Efficacy: Brompheniramine Maleate Differentiation


Generic substitution within the alkylamine antihistamine class is not pharmacodynamically or therapeutically equivalent. Despite structural similarities to chlorpheniramine, brompheniramine exhibits distinct H1 receptor binding affinity [1] and ion channel inhibition profiles . Clinically, extended-release brompheniramine 12 mg twice daily demonstrates significantly greater symptomatic relief than loratadine 10 mg once daily [2] and terfenadine 60 mg twice daily [3] in placebo-controlled trials. Pediatric pharmacokinetic parameters further diverge from chlorpheniramine, with AUC differences up to 30% across age groups [4]. The following evidence quantifies the non-interchangeable nature of brompheniramine maleate.

Quantitative Comparator Evidence: Brompheniramine Maleate vs. Alkylamine & Second-Generation Antihistamines


Superior Symptom Relief vs. Loratadine: Brompheniramine 12 mg Bid Clinical Trial Data

In a randomized, double-blind, placebo-controlled, multicenter trial (n=338), brompheniramine maleate 12 mg twice daily provided significantly greater symptom relief than loratadine 10 mg once daily. At all post-baseline evaluations (days 3, 7, and averaged over both days), brompheniramine was significantly better than loratadine and placebo for both summed symptom scores and all three global assessments (p<0.05) [1].

Allergic rhinitis Clinical efficacy Antihistamine comparison

Greater Efficacy vs. Terfenadine: Brompheniramine 12 mg Bid Symptom Score Reduction

In a randomized, double-blind, placebo-controlled, multicenter trial (n=370), brompheniramine maleate 12 mg twice daily was significantly more effective than terfenadine 60 mg twice daily. On day 7, brompheniramine 12 mg significantly reduced total symptom severity (p<0.05) and on days 3, 7, and 14 significantly reduced total nasal symptom severity (p<0.05) compared to terfenadine, which was not different from placebo on these measures [1].

Allergic rhinitis Clinical efficacy Extended-release formulation

H1 Receptor Binding Affinity Differentiation: Brompheniramine vs. Chlorpheniramine Ki Values

Brompheniramine exhibits distinct H1 receptor binding kinetics compared to chlorpheniramine. In radioligand binding assays using guinea pig brain membranes, brompheniramine showed a Ki of 9.9 ± 0.9 nM at H1 receptors, whereas chlorpheniramine displayed a Ki of 1.4 ± 0.3 nM, representing approximately 7-fold lower affinity for the H1 receptor [1]. At H2 and H3 receptors, brompheniramine exhibited lower affinity than chlorpheniramine (Ki 5,350 nM vs. 7,980 nM at H2; Ki 5,750 nM vs. 3,103 nM at H3).

Receptor pharmacology Binding affinity Alkylamine antihistamines

hERG Channel Inhibition Profile: Safety Differentiation vs. Typical H1 Antagonists

Brompheniramine maleate inhibits the hERG potassium channel with an IC50 of 0.90 ± 0.14 μM in CHO cells, a value that quantifies its cardiac safety margin . In comparison, the second-generation antihistamine terfenadine, which was withdrawn from the market due to QT prolongation risk, exhibits a significantly lower IC50 (higher potency) at hERG. Brompheniramine also inhibits calcium channels (IC50 16.12 μM) and sodium channels (IC50 21.26 μM), providing a multi-channel ion channel profile .

Cardiac safety hERG channel Ion channel pharmacology

Pediatric Pharmacokinetics: Brompheniramine vs. Chlorpheniramine AUC and Half-Life Comparison

In pediatric subjects aged 2-17 years (n=72), brompheniramine and chlorpheniramine demonstrated divergent pharmacokinetic parameters following single oral doses of 1-4 mg. The AUC for brompheniramine was ~15% to 30% higher in the oldest age group compared to younger groups, and the terminal elimination half-life (t1/2,z) was ~15 hours with no age-related differences after allometric scaling [1]. Cmax was similar across age groups but tended to occur earlier in the youngest group.

Pediatric pharmacokinetics Bioequivalence Dosing

Extended-Release Formulation Stability: 202-Day Room Temperature Shelf-Life Data

An oral liquid dosage form of brompheniramine maleate (40 mg/20 mL) demonstrated chemical stability for at least 202 days when stored in amber-colored glass bottles at room temperature. The pH value remained constant at 2.7 throughout the 202-day period, and the physical appearance did not change [1]. This stability was verified using a stability-indicating high-performance liquid chromatographic assay method [2].

Pharmaceutical stability Oral liquid formulation Quality control

Optimal Procurement Scenarios for Brompheniramine Hydrogen Maleate Based on Quantitative Evidence


Clinical Trials Requiring Superior Symptom Relief Over Second-Generation Antihistamines

Investigators designing randomized controlled trials for allergic rhinitis where the primary endpoint demands statistically significant superiority over loratadine or terfenadine should prioritize brompheniramine maleate. The direct head-to-head evidence demonstrates that brompheniramine 12 mg twice daily provides significantly greater reduction in total and nasal symptom severity scores (p<0.05) at multiple timepoints, while comparator second-generation agents do not separate from placebo [1][2].

Pediatric Formulation Development Requiring Age-Validated Dosing

Pharmaceutical manufacturers developing pediatric antihistamine products should base dosing nomograms on brompheniramine-specific pharmacokinetic data rather than extrapolating from chlorpheniramine. The pediatric PK study (n=72, ages 2-17) provides validated Cmax, AUC, and t1/2,z (~15 hours) parameters that support age/weight-based dosing across a 4-fold range to achieve consistent exposure [3].

Receptor Pharmacology Studies Requiring Defined H1 Binding Affinity

Researchers conducting histamine receptor binding assays or structure-activity relationship studies should select brompheniramine maleate when the target Ki range of approximately 10 nM at H1 is desired, as opposed to the ~7-fold higher affinity of chlorpheniramine (Ki 1.4 nM). This quantifiable difference in binding affinity enables precise experimental design where distinct receptor engagement kinetics are required [4].

Oral Liquid Formulation Development for Extended Room Temperature Storage

Formulation scientists developing oral liquid dosage forms (e.g., pediatric syrups, geriatric solutions) requiring a minimum 6-month room temperature shelf-life can rely on brompheniramine maleate's demonstrated chemical stability of ≥202 days in amber glass at room temperature with constant pH 2.7 and no physical degradation [5][6].

Quote Request

Request a Quote for Brompheniramine hydrogen maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.